2-(2-Fluoro-5-methoxyphenyl)benzoic acid
CAS No.: 1261982-96-0
Cat. No.: VC11733323
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261982-96-0 |
|---|---|
| Molecular Formula | C14H11FO3 |
| Molecular Weight | 246.23 g/mol |
| IUPAC Name | 2-(2-fluoro-5-methoxyphenyl)benzoic acid |
| Standard InChI | InChI=1S/C14H11FO3/c1-18-9-6-7-13(15)12(8-9)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | HUDAYPMWYDSPOK-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)F)C2=CC=CC=C2C(=O)O |
| Canonical SMILES | COC1=CC(=C(C=C1)F)C2=CC=CC=C2C(=O)O |
Introduction
Chemical and Structural Properties
Molecular Characterization
2-(2-Fluoro-5-methoxyphenyl)benzoic acid belongs to the class of substituted benzoic acids, featuring a fluorine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring attached to the benzoic acid moiety. Its IUPAC name is 2-[(2-fluoro-5-methoxyphenyl)carbamoyl]benzoic acid, though it is more commonly referenced by its structural formula (C₁₄H₁₁FO₃). The compound’s molecular weight of 246.23 g/mol places it in the mid-range of small-molecule pharmaceuticals, facilitating bioavailability and synthetic scalability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1261982-96-0 | |
| Molecular Formula | C₁₄H₁₁FO₃ | |
| Molecular Weight | 246.23 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Likely polar aprotic solvents |
The fluorine atom’s electronegativity and the methoxy group’s electron-donating effects create a polarized aromatic system, influencing reactivity and intermolecular interactions. These features are critical for its hypothesized biological activity and material properties.
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 2-(2-fluoro-5-methoxyphenyl)benzoic acid typically employs cross-coupling reactions, such as the Suzuki-Miyaura coupling, which connects aryl halides with boronic acid derivatives. For example, a boronic acid-functionalized fluorinated methoxyphenyl ring can react with a halogenated benzoic acid precursor under palladium catalysis to form the target compound. This method offers high regioselectivity and compatibility with sensitive functional groups.
Alternative Methodologies
| Method | Yield | Conditions | Source |
|---|---|---|---|
| Suzuki-Miyaura Coupling | ~80% | Pd catalyst, base, THF | |
| Nitration-Hydrolysis | 77.8% | Mixed acid, aqueous workup |
Biological Activities and Mechanisms
Enzyme Modulation
Fluorinated benzoic acids are known to interfere with enzymatic processes. In one study, a VLA-4 antagonist derived from a benzoic acid scaffold suppressed eosinophil infiltration in murine asthma models, suggesting anti-inflammatory applications . The methoxy group in 2-(2-fluoro-5-methoxyphenyl)benzoic acid may similarly modulate enzyme-substrate interactions, though further validation is required.
Applications in Drug Development
Anticancer Agents
The compound’s structure aligns with pharmacophores used in tyrosine kinase inhibitors and DNA intercalators. A synthesis protocol for 2-fluoro-5-(methylsulfonyl)benzoic acid (yield: 77.8%) underscores the feasibility of derivatizing the benzoic acid core for enhanced cytotoxicity. Modifications at the methoxy or fluorine positions could optimize tumor selectivity.
Material Science Innovations
Fluorinated aromatic compounds are prized in liquid crystal displays and polymeric coatings due to their thermal stability and dielectric properties. The methoxy group’s electron-donating capacity could further enhance charge transport in organic semiconductors, positioning this compound for optoelectronic applications.
Comparative Analysis with Analogues
Structural Analogues
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2-Fluoro-5-(methylsulfonyl)benzoic acid : The sulfonyl group increases acidity, improving solubility for intravenous formulations.
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4-Fluoro-3'-(methylsulfonyl)-biphenyl-3-carboxylic acid : Biphenyl systems offer enhanced rigidity for protein binding.
Functional Trade-offs
While sulfonyl derivatives improve bioavailability, they may reduce blood-brain barrier penetration compared to methoxy-substituted variants. The choice of substituent thus depends on the intended application.
Future Research Directions
Targeted Therapeutic Studies
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Kinase Inhibition Assays: Screen against EGFR, VEGFR, and other oncology targets.
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Neuroinflammatory Models: Evaluate efficacy in Alzheimer’s or multiple sclerosis.
Material Performance Testing
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Thermal Stability: Characterize degradation thresholds for high-temperature applications.
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Optoelectronic Properties: Measure charge carrier mobility in thin-film transistors.
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